N-(4-fluorobenzyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

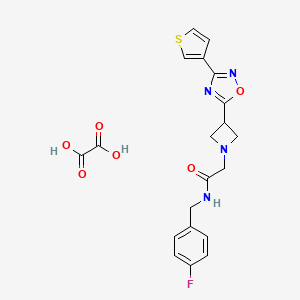

N-(4-fluorobenzyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates:

- A 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, known for metabolic stability and π-π stacking interactions .

- An azetidine (4-membered saturated ring), which may influence conformational rigidity and bioavailability.

- An oxalate salt counterion, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S.C2H2O4/c19-15-3-1-12(2-4-15)7-20-16(24)10-23-8-14(9-23)18-21-17(22-25-18)13-5-6-26-11-13;3-1(4)2(5)6/h1-6,11,14H,7-10H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMKANVUELMHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant data from case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Features:

- Contains a 1,2,4-oxadiazole ring which is known for diverse biological activities.

- The presence of a thiophene moiety enhances lipophilicity, aiding in cellular penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,2,4-oxadiazole structure. These compounds have demonstrated significant activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | High potency |

| Bacillus thuringiensis | Moderate potency |

| E. coli | Variable activity |

The mechanism of action is believed to involve inhibition of key bacterial enzymes, disrupting cellular processes essential for survival .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. The compound has shown promising results in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 0.47 - 1.4 |

| MCF7 (Breast Cancer) | 0.5 - 1.0 |

| HUH7 (Liver Cancer) | 0.6 - 1.5 |

These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Studies and Research Findings

- Study on Antimicrobial Effects : A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited superior activity against gram-positive bacteria compared to gram-negative strains .

- Cytotoxicity Assays : In a study assessing cytotoxicity against various cancer cell lines, the compound demonstrated selective cytotoxic effects, with lower toxicity observed in non-cancerous cell lines. This selectivity is crucial for developing safer therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorobenzyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is , with a molecular weight of 462.45 g/mol. The compound features a fluorobenzyl group and a thiophene-substituted oxadiazole ring, which are critical for its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Anticancer Activity : Studies have demonstrated that derivatives containing the oxadiazole moiety show promising activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : The incorporation of thiophene rings has been associated with enhanced antibacterial and antifungal activities. Compounds with this structural feature have been reported to exhibit significant effects against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurological disorders such as epilepsy. Research has indicated that certain oxadiazole derivatives may help modulate neurotransmitter systems .

Case Studies

Several studies highlight the efficacy of similar compounds:

Case Study 1: Anticancer Activity

In a study on 1,3,4-thiadiazole derivatives, it was found that specific compounds exhibited potent anticancer activity against HepG2 and A549 cell lines by inhibiting DNA synthesis without affecting protein synthesis . This mechanism is crucial for targeting cancer cells while minimizing damage to normal cells.

Case Study 2: Antimicrobial Efficacy

Research on thiophene-based compounds showed significant antimicrobial activity against multiple pathogens. One study reported that derivatives with thiophene rings demonstrated activity comparable to standard antibiotics against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Pharmacological Hypotheses

- The oxadiazole-azetidine-thiophene triad may confer selectivity for enzymes with hydrophobic active sites (e.g., tyrosine kinases), whereas triazole-thiophene analogues () might favor anti-inflammatory targets.

Q & A

Q. What is the synthetic route for N-(4-fluorobenzyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

The synthesis typically involves sequential coupling reactions. For example, azetidine derivatives can be functionalized via nucleophilic substitution or condensation with thiophene-oxadiazole precursors. A key step includes refluxing intermediates (e.g., chloroacetyl chloride) with amines in anhydrous acetonitrile or dioxane under nitrogen, followed by oxalate salt formation for stabilization .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

Structural confirmation relies on ¹H/¹³C NMR (to resolve fluorobenzyl and azetidine protons), IR spectroscopy (to identify carbonyl and oxadiazole stretches), and X-ray crystallography (for absolute configuration determination). Mass spectrometry validates molecular weight, while elemental analysis confirms purity .

Q. How should the compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to prevent hydrolysis of the oxalate salt. Follow hazard codes P201 and P210 for handling .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Catalyst screening : Pd-based catalysts enhance coupling efficiency.

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition . Statistical tools like Design of Experiments (DoE) can systematically evaluate these parameters .

Q. What computational strategies predict the compound’s biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases), while QSAR links structural features (e.g., fluorine substitution) to activity .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies (e.g., varying IC₅₀ values) require:

- Standardized assays : Use identical cell lines (e.g., HEK293) and protocols.

- Meta-analysis : Pool data from multiple studies to identify trends.

- Counter-screening : Rule out off-target effects using orthogonal assays .

Q. What strategies improve solubility for in vivo studies?

- Salt selection : Oxalate improves aqueous solubility vs. freebase.

- Co-solvents : Use PEG-400 or cyclodextrins in formulations.

- Prodrug derivatization : Introduce phosphate esters for hydrolytic activation .

Q. How is structure-activity relationship (SAR) explored for analogs?

- Core modifications : Replace thiophene with furan or phenyl groups.

- Substituent variation : Test electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the fluorobenzyl ring.

- Bioisosteres : Substitute oxadiazole with 1,2,4-triazole to assess potency changes .

Q. What in vitro models assess metabolic stability?

Q. How are crystallographic data used to validate molecular interactions?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example, fluorine atoms often participate in halogen bonding with protein residues, which can be quantified via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.